molecular formula C9H9ClO2 B3352083 (S)-2-Chloro-3-Phenylpropanoic Acid CAS No. 41998-38-3

(S)-2-Chloro-3-Phenylpropanoic Acid

Cat. No.: B3352083
CAS No.: 41998-38-3
M. Wt: 184.62 g/mol
InChI Key: LIDRHDRWTSPELB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Chloro-3-Phenylpropanoic Acid is a chiral compound with the molecular formula C9H9ClO2. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a chloro and a phenyl group on the propanoic acid backbone makes it a versatile compound in organic synthesis.

Synthetic Routes and Reaction Conditions:

    Chlorination of (S)-3-Phenylpropanoic Acid: One common method involves the chlorination of (S)-3-Phenylpropanoic Acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds with the formation of this compound as the major product.

    Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to introduce the chloro group at the desired position with high enantioselectivity.

Industrial Production Methods:

    Batch Process: In industrial settings, the batch process is often employed where the reactants are mixed in a reactor and heated to the required temperature. The reaction is monitored, and the product is purified using techniques such as distillation or crystallization.

    Continuous Process: For large-scale production, a continuous process may be used where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and higher efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to (S)-3-Phenylpropanoic Acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: Formation of (S)-2-Hydroxy-3-Phenylpropanoic Acid, (S)-2-Amino-3-Phenylpropanoic Acid, or (S)-2-Thio-3-Phenylpropanoic Acid.

    Reduction: Formation of (S)-3-Phenylpropanoic Acid.

    Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

(S)-2-Chloro-3-Phenylpropanoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Comparison with Similar Compounds

(S)-2-Chloro-3-Phenylpropanoic Acid can be compared with other similar compounds such as:

    ®-2-Chloro-3-Phenylpropanoic Acid: The enantiomer of the compound with similar chemical properties but different biological activities due to its chirality.

    3-Phenylpropanoic Acid: Lacks the chloro group, resulting in different reactivity and applications.

    2-Chloro-3-Phenylpropanoic Acid: The racemic mixture containing both (S) and ® enantiomers, which may have different properties compared to the pure (S) enantiomer.

The uniqueness of this compound lies in its chiral nature and the presence of both a chloro and a phenyl group, making it a valuable intermediate in various synthetic and industrial applications.

Properties

IUPAC Name

(2S)-2-chloro-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRHDRWTSPELB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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